

Investigating DSR-141562 in Neuroinflammation: A Technical Guide

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Compound of Interest

Compound Name: DSR-141562

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Executive Summary

DSR-141562 is a potent and selective inhibitor of phosphodiesterase 1 (PDE1), with preferential activity against the PDE1B isoform, which is predominantly expressed in the brain. [1] While primarily investigated for its therapeutic potential in schizophrenia through modulation of dopaminergic and glutamatergic signaling, the mechanism of action of **DSR-141562** suggests a plausible, yet underexplored, role in the mitigation of neuroinflammation.[1][2] Neuroinflammation is a key pathological feature in a host of neurodegenerative and psychiatric disorders, driven by the activation of glial cells like microglia and astrocytes. This guide synthesizes the available preclinical data for **DSR-141562** and explores its potential anti-neuroinflammatory effects based on its primary mechanism of action—the inhibition of PDE1B and subsequent enhancement of cyclic guanosine monophosphate (cGMP) signaling. This document provides a scientific rationale, relevant experimental protocols, and visual representations of the key signaling pathways to facilitate further investigation into **DSR-141562** as a potential therapeutic agent for neuroinflammatory conditions.

Introduction to DSR-141562

DSR-141562 is an orally available, brain-penetrant small molecule that demonstrates high selectivity for the PDE1 enzyme family over other PDE families and a range of other biological targets.[1][2] Its primary target, PDE1B, is a key enzyme in the brain responsible for the hydrolysis of cyclic nucleotides, specifically cGMP and cAMP. By inhibiting PDE1B, **DSR-**

141562 elevates intracellular levels of cGMP, which can modulate various downstream signaling pathways.

Table 1: Preclinical Pharmacological Profile of **DSR-141562**

Parameter	Value/Observation	Species	Reference
Primary Target	Phosphodiesterase 1B (PDE1B)	-	[1]
Selectivity	High selectivity for PDE1 family over other PDE families and 65 other biologic targets. Preferential for PDE1B.	-	[1]
Effect on cGMP	Oral administration (10 mg/kg) slightly elevated cGMP concentration and potently enhanced dopamine D1 receptor agonist-induced cGMP increase.	Mouse	[1]
Translational Biomarker	Elevated cGMP levels in cerebrospinal fluid.	Monkey	[1][2]
Reported Therapeutic Area	Schizophrenia (positive, negative, and cognitive symptoms)	-	[1][2]

The Rationale for **DSR-141562** in Neuroinflammation

While direct studies on **DSR-141562** and neuroinflammation are not yet published, a strong scientific rationale can be constructed based on the known roles of its target, PDE1B, and the

downstream signaling molecule, cGMP, in inflammatory processes within the central nervous system (CNS).

Microglia, the resident immune cells of the CNS, play a central role in initiating and propagating neuroinflammatory responses. Studies have shown that human and mouse microglial cells express PDE1B at significant levels.[3] Inhibition of PDE1 has been demonstrated to suppress inflammatory responses in microglia, suggesting that this enzyme class is a viable target for anti-neuroinflammatory drug development.[3][4]

The proposed anti-neuroinflammatory mechanism of PDE1B inhibition by **DSR-141562** is centered on the elevation of intracellular cGMP. Increased cGMP can exert anti-inflammatory effects through several pathways:

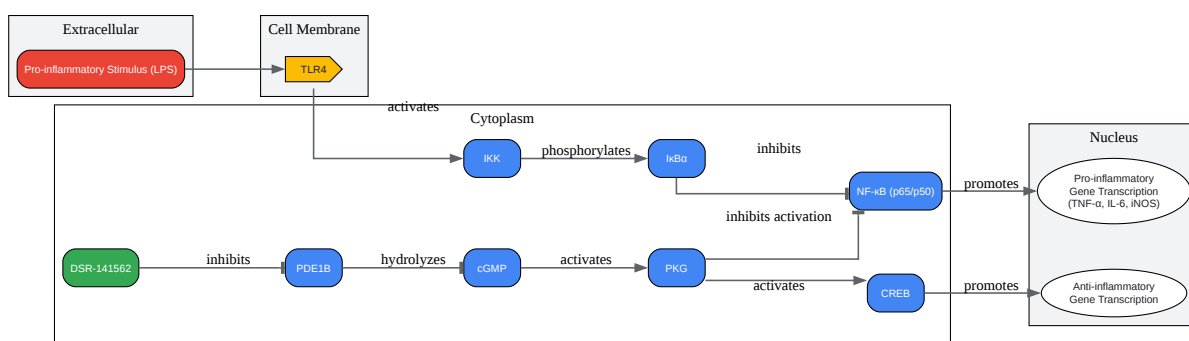
- **Modulation of Microglial Activation and Polarization:** PDE1B inhibition has been shown to promote the anti-inflammatory M2 phenotype and inhibit the pro-inflammatory M1 phenotype in microglia.[5]
- **Suppression of Pro-inflammatory Cytokine Production:** Inhibition of PDE1 can dose-dependently suppress the lipopolysaccharide (LPS)-induced gene expression and release of pro-inflammatory cytokines such as TNF- α and IL-6 from microglial cells.[3][4]
- **Regulation of NF- κ B Signaling:** The NF- κ B pathway is a master regulator of inflammation. Elevated cGMP levels have been shown to downregulate the NF- κ B pathway, thereby reducing the transcription of pro-inflammatory genes.[6]
- **Activation of CREB Signaling:** cGMP can activate the transcription factor CREB, which can have neuroprotective and anti-inflammatory effects.

Table 2: Effects of PDE1 Inhibition on Neuroinflammatory Markers (Data from studies on other PDE1 inhibitors)

Marker	Effect of PDE1 Inhibition	Cell/Animal Model	Reference
Microglial Polarization	Promoted M2, Inhibited M1	BV2 microglial cells	[5]
TNF- α Production	Decreased	LPS-stimulated BV2 cells	[3]
IL-6 Production	Decreased	LPS-stimulated BV2 cells	[3]
Nitric Oxide (NO) Production	Decreased	LPS-stimulated N9 microglial cells	[6]
NF- κ B Activation	Inhibited	LPS-stimulated BV2 cells	[7]
CREB Phosphorylation	Increased	LPS-stimulated BV2 cells	[7]

Signaling Pathways

The potential anti-neuroinflammatory effects of **DSR-141562** are mediated through the modulation of key signaling cascades within microglia.



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Caption: Proposed signaling pathway of **DSR-141562** in microglia.

Experimental Protocols

To investigate the anti-neuroinflammatory properties of **DSR-141562**, a series of in vitro and in vivo experiments can be conducted.

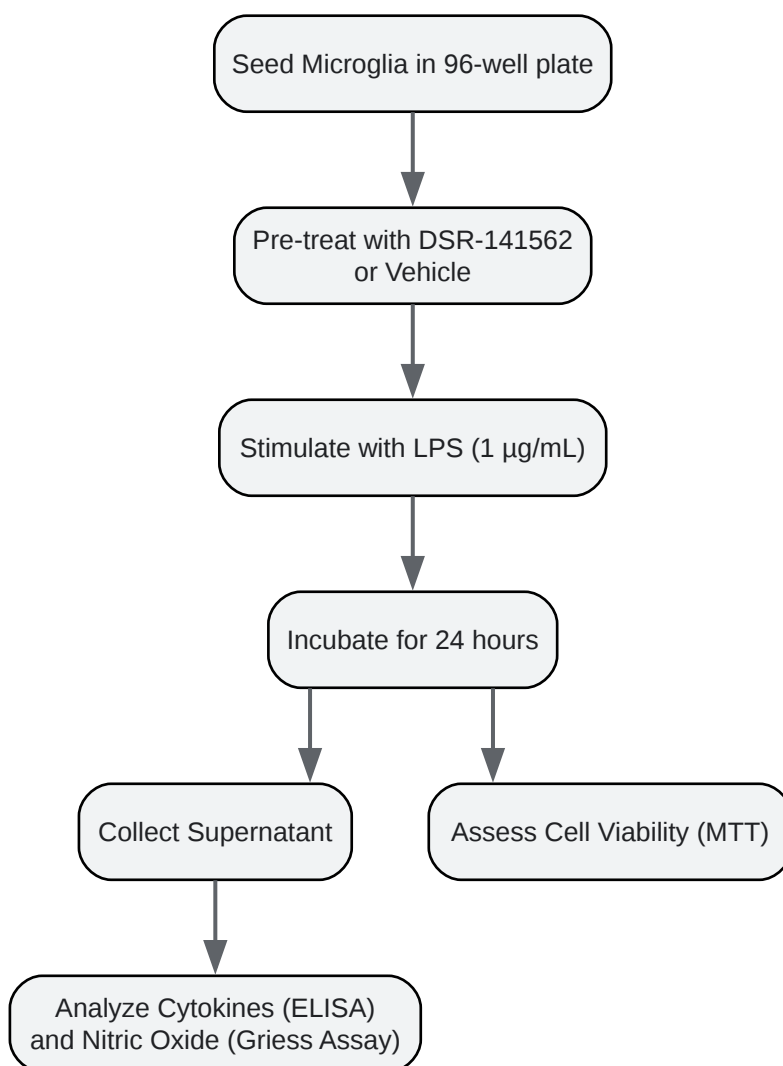
In Vitro Microglial Activation Assay

Objective: To determine the effect of **DSR-141562** on the production of pro-inflammatory mediators in activated microglial cells.

Cell Line: Murine BV2 microglial cells or primary microglia.

Protocol:

- Cell Culture: Culture BV2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
- Plating: Seed cells in 96-well plates at a density of 2×10^4 cells/well and allow them to adhere overnight.[8]
- Pre-treatment: Pre-treat the cells with various concentrations of **DSR-141562** (e.g., 0.1, 1, 10 μ M) or vehicle (DMSO) for 1-2 hours.
- Stimulation: Induce neuroinflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 μ g/mL to all wells except the negative control.[8]
- Incubation: Incubate the plates for 24 hours.
- Supernatant Collection: Collect the cell culture supernatants for cytokine and nitric oxide analysis.
- Analysis:
 - Nitric Oxide (NO) Production: Measure nitrite concentration in the supernatant using the Griess reagent assay.[8]
 - Cytokine Measurement: Quantify the levels of TNF- α , IL-6, and IL-1 β in the supernatant using commercially available ELISA kits.
- Cell Viability: Assess cell viability using an MTT assay to rule out cytotoxicity of the compound.



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Caption: Workflow for in vitro microglial activation assay.

NF-κB Translocation Assay

Objective: To determine if **DSR-141562** inhibits the translocation of the NF-κB p65 subunit to the nucleus in activated microglia.

Protocol:

- Cell Culture and Plating: Culture and plate BV2 cells on coverslips in 24-well plates.

- Treatment and Stimulation: Pre-treat with **DSR-141562** followed by LPS stimulation as described in section 4.1.
- Fixation and Permeabilization: After a shorter incubation period (e.g., 30-60 minutes), fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
- Immunofluorescence Staining:
 - Block with 5% BSA.
 - Incubate with a primary antibody against NF- κ B p65.
 - Incubate with a fluorescently labeled secondary antibody.
 - Counterstain the nuclei with DAPI.
- Imaging: Visualize the cells using a fluorescence microscope.
- Analysis: Quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm.

In Vivo Neuroinflammation Model

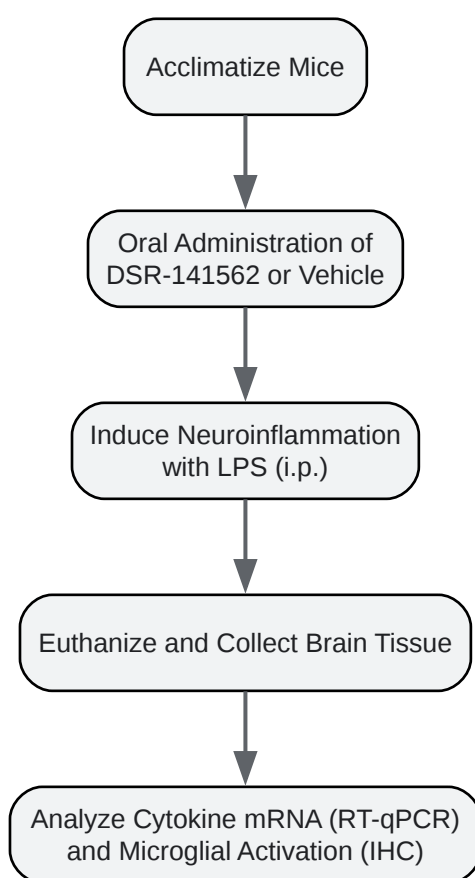
Objective: To evaluate the efficacy of **DSR-141562** in a mouse model of LPS-induced neuroinflammation.

Animal Model: C57BL/6 mice.

Protocol:

- Acclimatization: Acclimatize mice for at least one week before the experiment.
- Drug Administration: Administer **DSR-141562** (e.g., 3, 10, 30 mg/kg) or vehicle orally once daily for a pre-determined period (e.g., 3 days).
- Induction of Neuroinflammation: On the final day of treatment, induce systemic inflammation by intraperitoneal (i.p.) injection of LPS (e.g., 5 mg/kg).[9]

- Tissue Collection: At a specified time point post-LPS injection (e.g., 4 or 24 hours), euthanize the mice and collect brain tissue (hippocampus and cortex).
- Analysis:
 - Cytokine mRNA Expression: Measure the mRNA levels of TNF- α , IL-6, and IL-1 β in brain homogenates using RT-qPCR.
 - Microglial Activation: Perform immunohistochemistry on brain sections using an antibody against Iba1 to assess microglial morphology and activation.[10]



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Caption: Workflow for in vivo LPS-induced neuroinflammation model.

Future Directions

The investigation of **DSR-141562** in the context of neuroinflammation is a promising new avenue of research. Future studies should aim to:

- Directly assess the effects of **DSR-141562** on cytokine and chemokine profiles in primary microglia and astrocytes.
- Elucidate the detailed molecular mechanisms by which cGMP elevation via PDE1B inhibition modulates inflammatory signaling pathways in glial cells.
- Evaluate the efficacy of **DSR-141562** in various animal models of neurodegenerative diseases where neuroinflammation is a key pathological component, such as models of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
- Explore the potential synergistic effects of **DSR-141562** with other anti-inflammatory agents.

Conclusion

DSR-141562, a selective PDE1B inhibitor, holds theoretical promise as a therapeutic agent for neuroinflammatory disorders. Its ability to elevate cGMP levels in the brain provides a strong mechanistic rationale for its potential to suppress microglial activation and the production of pro-inflammatory mediators. The experimental protocols outlined in this guide provide a framework for validating this hypothesis and further characterizing the anti-neuroinflammatory profile of **DSR-141562**. Such investigations are warranted to unlock the full therapeutic potential of this compound beyond its current focus on schizophrenia.

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- To cite this document: BenchChem. [Investigating DSR-141562 in Neuroinflammation: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2406171#investigating-dsr-141562-in-neuroinflammation]

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